![molecular formula C16H17N3O4 B2516616 N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)isoxazole-5-carboxamide CAS No. 1209258-35-4](/img/structure/B2516616.png)
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)isoxazole-5-carboxamide is a chemical entity that can be presumed to have a complex structure based on the presence of an isoxazole ring and a piperidine moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related isoxazole compounds typically involves cycloaddition reactions, as seen in the synthesis of 3-carboxyisoxazole, where carbethoxyformonitrile oxide is reacted with a pyrrolidino-substituted butenamide . This suggests that the synthesis of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)isoxazole-5-carboxamide might also involve similar cycloaddition strategies, possibly with modifications to incorporate the piperidine and methoxy functional groups.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be complex, with dihedral angles indicating the conformational relationship between rings in the molecules . For the compound , the presence of a methoxy group and a piperidinyl moiety would likely influence the overall molecular conformation and could be studied using techniques such as X-ray crystallography, as demonstrated in the analysis of a pyrazole derivative .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including hydrolysis, as seen with the prodrug 3-carboxyisoxazole . The compound of interest may also be designed to undergo specific reactions to release active pharmaceutical ingredients or to exhibit certain biological activities, as seen with other synthesized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. For instance, the stability of these compounds can be high, with thermal stability observed up to certain temperatures . The electronic structure and intermolecular interactions, such as hydrogen bonding, can be crucial for the compound's properties and can be analyzed using computational methods like DFT calculations and Hirshfeld surface analysis . The presence of specific functional groups, such as the methoxy and piperidinyl groups, would also affect the solubility, melting point, and other physical properties of the compound.
Scientific Research Applications
Synthesis and Characterization
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)isoxazole-5-carboxamide is an important intermediate in the synthesis of various pharmacologically active compounds. For instance, it is involved in the synthesis of apixaban, an anticoagulant, showcasing its significance in medicinal chemistry. The compound's X-ray powder diffraction data, such as unit-cell volume and space group, have been reported, ensuring no detectable impurities, indicating its purity and structural integrity for further applications (Qing Wang et al., 2017).
Pharmacological Profile
In the realm of pharmacology, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)isoxazole-5-carboxamide, as part of apixaban's structure, has shown to be a potent inhibitor of activated factor X (FXa), with significant selectivity and efficacy. This highlights its potential in the prevention and treatment of thromboembolic diseases. Its pharmacokinetic profile, including bioavailability and clearance, further supports its clinical utility (P. Wong et al., 2011).
Chemical Optimization
Chemical optimization studies have led to the discovery of derivatives with enhanced pharmacological profiles. For example, structural modifications, such as the cyclization of the carboxamido linker, have retained potent factor Xa binding activity, leading to compounds with improved pharmacokinetic profiles. This optimization process underscores the compound's versatility and adaptability in drug development (D. Pinto et al., 2007).
Therapeutic Applications
Beyond its role in anticoagulation, derivatives of this compound have been explored for various therapeutic applications. For instance, certain modifications have led to the discovery of selective and orally efficacious inhibitors for the Met kinase superfamily, demonstrating the compound's potential in cancer therapy. The synthesis and evaluation of such derivatives underscore the compound's significance in the development of novel therapeutic agents (G. M. Schroeder et al., 2009).
Mechanism of Action
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide is activated factor X (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in the conversion of prothrombin to thrombin, which then leads to the formation of fibrin clots .
Mode of Action
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This compound inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Biochemical Pathways
By inhibiting FXa, N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide disrupts the coagulation cascade, reducing the formation of thrombin and subsequent fibrin clots . This can help prevent thromboembolic diseases, which are conditions caused by the formation of blood clots within the vascular system .
Pharmacokinetics
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide results in a reduction in thrombin generation . This leads to a decrease in fibrin clot formation, thereby preventing thromboembolic events . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Action Environment
The action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its pharmacokinetics due to drug-drug interactions . It has a low potential for such interactions
properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-13-6-5-11(18-16(21)14-7-8-17-23-14)10-12(13)19-9-3-2-4-15(19)20/h5-8,10H,2-4,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJRQGJGFYEJRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=NO2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)isoxazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.